molecular formula C24H23N3O2S3 B15121492 6-(2-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)sulfanyl]-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

6-(2-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)sulfanyl]-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

Cat. No.: B15121492
M. Wt: 481.7 g/mol
InChI Key: ZPXMRDBGSFSVJZ-UHFFFAOYSA-N
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Description

6-(2-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)sulfanyl]-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a complex organic compound belonging to the thiazolopyrimidine class This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, along with various functional groups such as methoxyphenyl, methylprop-2-en-1-ylsulfanyl, and phenylethyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)sulfanyl]-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. The initial step often includes the formation of the thiazole ring, followed by the introduction of the pyrimidine ring through cyclization reactions. Key reagents such as 2-methoxyphenyl isothiocyanate, 2-methylprop-2-en-1-yl thiol, and 2-phenylethylamine are commonly used. Reaction conditions may involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to scale up the production. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-(2-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)sulfanyl]-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding thiols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring, introducing substituents like halogens or nitro groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., bromine, nitric acid). Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and appropriate solvents.

Major Products Formed

Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted aromatic compounds, depending on the specific reaction and conditions employed.

Scientific Research Applications

6-(2-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)sulfanyl]-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(2-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)sulfanyl]-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl and thiazolopyrimidine moieties are believed to play a crucial role in its biological activity. It may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)sulfanyl]-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C24H23N3O2S3

Molecular Weight

481.7 g/mol

IUPAC Name

6-(2-methoxyphenyl)-5-(2-methylprop-2-enylsulfanyl)-3-(2-phenylethyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C24H23N3O2S3/c1-16(2)15-31-23-25-21-20(22(28)27(23)18-11-7-8-12-19(18)29-3)32-24(30)26(21)14-13-17-9-5-4-6-10-17/h4-12H,1,13-15H2,2-3H3

InChI Key

ZPXMRDBGSFSVJZ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CSC1=NC2=C(C(=O)N1C3=CC=CC=C3OC)SC(=S)N2CCC4=CC=CC=C4

Origin of Product

United States

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